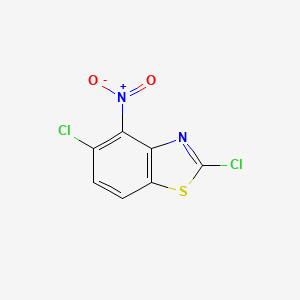

2,5-dichloro-4-nitro-1,3-benzothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dichloro-4-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4-5(6(3)11(12)13)10-7(9)14-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSOPCCDWGCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243507-48-2 | |

| Record name | 2,5-dichloro-4-nitro-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways of 2,5 Dichloro 4 Nitro 1,3 Benzothiazole

Review of Established Benzothiazole (B30560) Synthesis Routes Relevant to Substituted Analogues

The construction of the benzothiazole scaffold is a well-documented area of heterocyclic chemistry. mdpi.comrsc.org The most common and versatile methods involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative, typically starting from an ortho-substituted aniline (B41778). nih.govacs.org

The cornerstone of benzothiazole synthesis is the reaction of a 2-aminothiophenol (B119425) with a source for the C2 carbon of the thiazole ring. This approach is widely adaptable for creating 2-substituted benzothiazoles. mdpi.comindexcopernicus.com

Condensation with Carbonyl Compounds: The reaction of 2-aminothiophenols with aldehydes, ketones, or carboxylic acids (and their derivatives like acyl chlorides) is a primary method. mdpi.comresearchgate.net When aldehydes are used, an oxidative cyclization occurs to yield the 2-substituted benzothiazole. scribd.com Carboxylic acids or acyl chlorides lead to the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration. researchgate.net

Intramolecular Cyclization of Thioanilides: Another major route involves the cyclization of N-(2-halophenyl)thioamides or related thiobenzanilides. indexcopernicus.comorganic-chemistry.org These reactions often proceed via oxidative C-S bond formation, frequently mediated by transition metal catalysts like copper or palladium. indexcopernicus.comorganic-chemistry.org This method is particularly useful when the required 2-aminothiophenol is unstable or difficult to access.

These fundamental reactions are summarized in the table below.

| Starting Materials | Reaction Type | Key Reagents/Catalysts | General Product |

|---|---|---|---|

| 2-Aminothiophenol + Aldehyde | Oxidative Condensation | Oxidizing agents (e.g., H₂O₂, O₂, DDQ) | 2-Substituted Benzothiazole |

| 2-Aminothiophenol + Carboxylic Acid/Acyl Chloride | Condensation/Dehydration | Acid catalysts, high temperatures | 2-Substituted Benzothiazole |

| N-(2-halophenyl)thioamide | Intramolecular Cyclization | Cu(I) or Pd(0) catalysts, Base | 2-Substituted Benzothiazole |

Introducing substituents onto the benzothiazole ring can be achieved either by direct functionalization of a pre-formed benzothiazole or by using appropriately substituted precursors. For polysubstituted targets like 2,5-dichloro-4-nitro-1,3-benzothiazole, the latter "precursor" strategy is generally superior for achieving specific regiochemistry.

Direct Electrophilic Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution. Nitration, for instance, typically occurs at the 6-position, and can also occur at the 4- and 7-positions depending on reaction conditions and existing substituents. researchgate.net Halogenation follows similar principles. However, achieving a specific 4-nitro, 5-chloro pattern on an existing 2-chlorobenzothiazole (B146242) via sequential electrophilic substitution would be challenging due to competing directing effects and the potential for multiple isomers.

Synthesis from Substituted Precursors: A more controlled and widely used approach is to begin with a benzene ring that already contains the desired substituents in the correct positions. organic-chemistry.org For example, starting with a substituted 2-aminoaniline or 2-haloaniline allows for the regioselective construction of the benzothiazole ring. mdpi.comorganic-chemistry.org The synthesis of nitro-substituted benzothiazoles often begins with the corresponding nitro-substituted anilines. researchgate.netnih.gov Similarly, chloro substituents are typically incorporated from the start via a chlorinated aniline precursor.

Detailed Synthetic Strategies for this compound and Related Structures

The synthesis of this compound is not a trivial one-step process. It necessitates a multi-step sequence starting from a highly substituted benzene precursor to ensure the precise arrangement of the chloro and nitro groups.

A plausible synthetic route would begin with a precursor like 4,6-dichloro-3-nitroaniline. The key challenge is the introduction of the sulfur atom ortho to the amino group and the subsequent cyclization to form the 2-chloro-substituted thiazole ring.

One established method for converting anilines to benzothiazoles involves reaction with thiocyanates. researchgate.netrsc.org For instance, the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid can yield a 2-amino-benzothiazole derivative. researchgate.net This intermediate can then be converted to the 2-chloro analogue.

The table below outlines optimized conditions for analogous transformations found in the literature, which would inform the synthesis of the target compound.

| Transformation Step | Precursor Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Cyclization to 2-Aminobenzothiazole | Substituted Aniline | KSCN, Br₂, NH₃ | Glacial Acetic Acid | Controlled, low temp | Variable |

| Sandmeyer-type 2-Chlorination | 2-Aminobenzothiazole | NaNO₂, HCl, CuCl | Aqueous | 0-5 °C | Moderate to Good |

| Direct C2-Chlorination | Benzothiazole-2-thiol | SO₂Cl₂ or PCl₅ | Inert (e.g., DCM) | Room Temp | Good to Excellent |

Selectivity is dictated entirely by the substitution pattern of the starting aniline. By beginning with 4,6-dichloro-3-nitroaniline, the positions of the 5-chloro and 4-nitro groups on the final benzothiazole ring are locked in place.

The primary precursor for the synthesis of this compound would be 4,6-dichloro-3-nitroaniline . The synthetic pathway would proceed through key intermediates.

Formation of a 2-Amino-benzothiazole Intermediate: The initial step would be the cyclization of 4,6-dichloro-3-nitroaniline to form 2-amino-5-chloro-4-nitro-1,3-benzothiazole . This is typically achieved using the Hugershoff reaction or related methods involving thiocyanation.

Derivatization to 2-Chloro-benzothiazole: The resulting 2-amino intermediate is then converted to the target 2-chloro derivative. A standard method for this transformation is the Sandmeyer reaction, where the 2-amino group is diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with cuprous chloride (CuCl) to introduce the chlorine atom at the C2 position. Alternatively, the 2-amino group could be converted to a 2-thiol, which is then chlorinated.

Elucidation of Reaction Mechanisms in the Formation of this compound

The mechanism for the formation of the benzothiazole ring from a substituted aniline and thiocyanate involves several steps.

Thiocyanation: Bromine reacts with potassium thiocyanate to form the electrophilic species thiocyanogen, (SCN)₂.

Electrophilic Attack: The aniline nitrogen atom of 4,6-dichloro-3-nitroaniline attacks the thiocyanogen, but the more accepted mechanism for this reaction involves electrophilic attack on the aromatic ring ortho to the activating amino group, forming a 2-thiocyanoaniline intermediate.

Intramolecular Cyclization: The amino group then performs a nucleophilic attack on the carbon of the thiocyanate group. This intramolecular cyclization forms a five-membered ring intermediate.

Tautomerization/Aromatization: The intermediate tautomerizes to form the stable, aromatic 2-amino-5-chloro-4-nitro-1,3-benzothiazole.

The subsequent conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction follows a well-established radical mechanism initiated by the copper(I) catalyst after the formation of the diazonium salt.

Role of Catalysis and Solvent Effects

The synthesis of the benzothiazole core typically involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile. The efficiency, yield, and purity of the final product, such as this compound, are profoundly influenced by the choice of catalyst and solvent system.

Catalysis: A diverse range of catalysts is employed in benzothiazole synthesis, including acid catalysts, metal catalysts, and nanocatalysts. Acid catalysts, such as samarium triflate or sulfonated porous carbons, facilitate the condensation step by activating the carbonyl group of an aldehyde or carboxylic acid derivative. organic-chemistry.orgresearchgate.net For instance, the condensation of a hypothetical 2-amino-4-chloro-5-nitrothiophenol with a suitable electrophile would likely be accelerated by an acid catalyst. Metal catalysts, like Palladium on carbon (Pd/C), are often used in cyclization reactions that involve C-S bond formation. organic-chemistry.org More advanced systems utilize nanocomposites, which can offer high efficiency and selectivity. mdpi.com The choice of catalyst can also influence the reaction conditions, with some modern catalysts enabling reactions under milder, more environmentally friendly conditions, such as in aqueous media. organic-chemistry.org

The interplay between the catalyst and solvent is crucial for developing an efficient synthetic route. An optimal combination would allow for high yields under mild conditions, with easy separation of the final product.

Table 1: Influence of Catalysts and Solvents on Benzothiazole Synthesis

| Catalyst Type | Example(s) | Role | Common Solvents | Impact on Synthesis |

|---|---|---|---|---|

| Acid Catalyst | Samarium triflate, Sulfonated Porous Carbon | Activates electrophile (e.g., aldehyde) for condensation | Water, Ethanol | Enables reaction in "green" solvents, often under mild conditions. organic-chemistry.orgresearchgate.net |

| Metal Catalyst | Pd/C, Nanocomposites (e.g., MNPs-phen-Pd) | Catalyzes C-S bond formation and cyclization | Toluene, Xylene | High efficiency and selectivity; can enable ligand-free reactions. organic-chemistry.orgmdpi.com |

| Oxidant/Catalyst | H₂O₂/HCl, DDQ | Oxidative cyclization of intermediates | Ethanol, Dichloromethane | Drives the final aromatization step to form the benzothiazole ring. organic-chemistry.orgmdpi.com |

| Ionic Liquid | [pmIm]Br | Solvent and catalyst | None (used as solvent) | Allows for solvent-free conditions, often with microwave acceleration. |

This table is generated based on general principles of benzothiazole synthesis and may not represent a direct application to the specific target compound.

Stereochemical Control and Regioselectivity

Stereochemical Control: For the target molecule, this compound, stereochemical control is not a consideration. The benzothiazole ring system is aromatic and planar, and the molecule does not possess any chiral centers. Therefore, the synthesis does not produce stereoisomers, and no specific methods for controlling stereochemistry are required.

Regioselectivity: The primary synthetic challenge in producing this compound is achieving the precise arrangement of the chloro and nitro substituents on the benzene ring, a problem of regioselectivity. The substitution pattern is determined by the structure of the starting materials, typically a substituted 2-aminothiophenol.

A plausible synthetic strategy would involve the cyclization of a pre-functionalized aniline derivative. The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions (chlorination and nitration) used to prepare the precursor.

For example, a potential synthesis could start from a substituted aniline. The introduction of the two chlorine atoms and one nitro group at the desired 4, 5, and 2 positions relative to the sulfur and nitrogen of the thiazole ring is a significant regiochemical challenge. The synthesis would need to be carefully designed to control the position of each substituent. An acid-catalyzed cyclization is often a key step in forming the heterocyclic ring. organic-chemistry.org The regioselectivity of this cyclization would depend on the nature of the precursors. organic-chemistry.orgnih.gov

The development of regioselective synthetic methods is a key area of research in heterocyclic chemistry. rsc.org For a molecule with a dense and specific substitution pattern like this compound, a multi-step synthesis would be required, where each step is designed to install a substituent at a specific position, building up the complexity of the molecule in a controlled manner.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect | Relevance to Synthesis |

|---|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para-directing | A key functional group in the 2-aminothiophenol precursor. |

| -SH (Thiol) | Activating | Ortho, Para-directing | The second key group in the precursor, essential for thiazole ring formation. |

| -Cl (Chloro) | Deactivating | Ortho, Para-directing | One of the target substituents on the final molecule. |

| -NO₂ (Nitro) | Deactivating | Meta-directing | The second target substituent on the final molecule. |

This table outlines general principles that would guide the regioselective synthesis of the necessary precursors.

Structural Characterization and Spectroscopic Analysis of 2,5 Dichloro 4 Nitro 1,3 Benzothiazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecular framework can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2,5-dichloro-4-nitro-1,3-benzothiazole is expected to be relatively simple, showing signals for the two remaining aromatic protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a very strong electron-withdrawing group, causing significant deshielding (a downfield shift to a higher ppm value) of nearby protons. The chlorine atoms also contribute to this deshielding effect through their electronegativity.

H-6 and H-7 Protons : The protons at the 6 and 7 positions would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The H-7 proton, being adjacent to the electron-donating sulfur atom of the thiazole (B1198619) ring but also ortho to a chlorine atom, would have a complex chemical shift. The H-6 proton is situated between two chlorine atoms, which would also influence its position. The strong deshielding effect of the nitro group at position 4 would primarily impact the proton at position 5 (which is substituted by chlorine) and to a lesser extent, the proton at H-6. Precise shifts for protons on substituted benzothiazole (B30560) rings are typically observed in the 7.30–8.78 ppm range. nih.gov

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, including hybridization and the presence of electronegative substituents. For substituted benzothiazoles, aromatic carbons typically resonate between 120 and 155 ppm. arabjchem.orgmdpi.com

Substituent Effects : The carbons directly attached to the chlorine (C-2 and C-5) and nitro groups (C-4) would be significantly deshielded. The C-2 carbon, part of the thiazole ring, is inherently electron-deficient and its chemical shift is typically high, often around 155-165 ppm in related structures. semanticscholar.org The carbons of the benzene ring (C-3a, C-4, C-5, C-6, C-7, C-7a) will show distinct signals based on the combined electronic effects of the fused thiazole ring, the two chlorine atoms, and the nitro group. The C-4 carbon, bearing the nitro group, is expected at a significantly downfield shift.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~160 - 165 | Thiazole carbon, deshielded by nitrogen and sulfur. |

| C-3a | ~130 - 135 | Bridgehead carbon, influenced by fused rings. |

| C-4 | ~145 - 150 | Attached to the strongly electron-withdrawing NO₂ group. |

| C-5 | ~130 - 135 | Attached to an electronegative Cl atom. |

| C-6 | ~125 - 130 | Aromatic CH, influenced by adjacent Cl atoms. |

| C-7 | ~120 - 125 | Aromatic CH, influenced by adjacent Cl and S atoms. |

| C-7a | ~150 - 155 | Bridgehead carbon, deshielded by adjacent nitrogen. |

Note: These are estimated values based on general substituent effects and data from analogous compounds.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

HSQC/HMQC : A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment would correlate each proton signal with the carbon signal to which it is directly attached. libretexts.orgcolumbia.edu This would definitively link the ¹H signals for H-6 and H-7 to their corresponding ¹³C signals, C-6 and C-7.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its specific functional groups.

Nitro Group (NO₂) Vibrations : The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1500–1600 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found in the 1300–1390 cm⁻¹ range. orientjchem.org

Aromatic Ring Vibrations : The C=C stretching vibrations of the benzene and thiazole rings are expected in the 1400–1650 cm⁻¹ region. chemijournal.comresearchgate.net The C-H stretching of the two aromatic protons would appear above 3000 cm⁻¹.

C-Cl Vibrations : The carbon-chlorine stretching vibrations (ν(C-Cl)) typically occur in the fingerprint region, generally between 600 and 800 cm⁻¹, and can be useful for confirming the presence of the chloro substituents. semanticscholar.org

Benzothiazole Core Vibrations : The benzothiazole ring system has several characteristic vibrations, including the C=N stretch (around 1640-1670 cm⁻¹) and C-S stretching modes, which are often coupled with other vibrations and appear at lower frequencies. chemijournal.comresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1600 | IR (Strong) |

| C=C / C=N Ring Stretches | 1400 - 1650 | IR, Raman |

| Symmetric NO₂ Stretch | 1300 - 1390 | IR (Strong) |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Correlation with Theoretical Frequencies

To achieve a more precise assignment of the often-complex vibrational spectra, experimental data is frequently correlated with theoretical calculations. nih.gov Computational methods, particularly Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies of the molecule. nbu.edu.samdpi.com The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with the experimental IR and Raman spectra. nih.gov This correlation is especially valuable for assigning complex modes in the fingerprint region where many vibrations overlap, ensuring a more robust interpretation of the spectral data. scirp.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system and the electronic transitions within the molecule.

UV-Vis Absorption : The this compound molecule contains a benzothiazole core, which is an extended chromophore. The presence of the nitro group, a powerful electron-withdrawing group, and the chlorine atoms as auxochromes is expected to significantly influence the absorption spectrum. Unsubstituted benzothiazole shows an absorption maximum (λ_max) around 235 nm. mdpi.com The addition of substituents, especially a nitro group, typically causes a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system and the introduction of n → π* transitions. Therefore, this compound would be expected to absorb strongly in the UVA or even the visible range, likely with a λ_max well above 300 nm. researchgate.net The electron-withdrawing effect of the nitro group can modify the electronic properties, potentially leading to intramolecular charge transfer (ICT) character in the electronic transitions. mdpi.com

Fluorescence : Many benzothiazole and benzothiadiazole derivatives are known to be fluorescent. umaine.edunih.gov Fluorescence involves the emission of light from the molecule's excited state. The fluorescence properties are highly sensitive to the molecular structure. The presence of a nitro group can sometimes quench fluorescence due to efficient non-radiative decay pathways. However, in a donor-acceptor molecular architecture, the nitro group can also be part of a system that produces strong fluorescence, often with a large Stokes shift (the difference between the absorption and emission maxima). nih.gov Whether this compound is fluorescent and the characteristics of its emission would depend on the interplay between the electron-donating character of the benzothiazole ring and the strong electron-withdrawing nature of the nitro group. Experimental investigation would be required to determine its specific emission wavelength and quantum yield.

Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough and targeted search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound this compound. As a result, it is not possible to provide a detailed and scientifically accurate article on its structural characterization and spectroscopic analysis according to the specified outline.

The required information, including electronic transitions, absorption maxima, solvatochromic effects, high-resolution mass spectrometry for molecular formula confirmation, and X-ray crystallography data for solid-state structure determination, could not be located for this specific molecule. The instructions to focus solely on this compound and not introduce information from other compounds cannot be fulfilled due to the absence of published research on this particular chemical entity.

Detailed subsections that could not be addressed include:

X-ray Crystallography for Solid-State Structure Determination:No crystallographic studies have been published, meaning information on its crystal system, unit cell parameters, bond lengths, bond angles, torsional angles, and intermolecular packing motifs is unknown.

Without primary data from experimental characterization, any attempt to generate the requested article would rely on speculation or inaccurate data from related but distinct molecules, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject. Further research and publication by the scientific community would be required to characterize this compound and provide the data necessary to construct the requested article.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism of this compound, the phenomenon is well-documented in related substituted benzothiazole and nitroaromatic compounds. The presence of both chloro and nitro substituents on the benzothiazole ring suggests that polymorphism is a conceivable characteristic for this compound, as these functional groups can significantly influence intermolecular interactions and crystal packing.

The structural implications of polymorphism are profound, affecting a compound's physical and chemical properties, such as melting point, solubility, stability, and bioavailability in the case of pharmaceutical compounds. Different polymorphs arise from variations in the arrangement of molecules in the crystal lattice, which can be influenced by factors such as solvent of crystallization, temperature, and pressure. These different arrangements can lead to distinct spectroscopic signatures, allowing for their characterization and differentiation.

In analogous compounds, the interplay of substituents has been shown to be a key driver for polymorphism. For instance, studies on other halogen-substituted benzothiazoles have demonstrated how noncovalent interactions, including halogen bonds, can dictate the supramolecular assembly, leading to different crystal morphologies. acs.org Similarly, research on 4,6-dichloro-5-nitrobenzofuroxan, a compound with a comparable substitution pattern on a fused heterocyclic ring, has revealed the existence of different polymorphs depending on the crystallization solvent. nih.govnih.gov X-ray diffraction studies of these polymorphs showed variations in the torsional angle of the nitro group relative to the aromatic plane, a direct consequence of different packing environments. nih.govnih.gov This highlights how subtle changes in intermolecular forces can result in significant structural diversity.

The potential structural implications for this compound, should it exhibit polymorphism, would likely revolve around the orientation of the nitro and chloro groups and the resulting intermolecular contacts. Variations in crystal packing could affect π-π stacking interactions between the benzothiazole rings and halogen bonding involving the chlorine atoms. Spectroscopic techniques such as solid-state NMR, FT-IR, and Raman spectroscopy would be invaluable in identifying and characterizing these potential polymorphic forms by probing the local chemical environment of the atoms within the different crystal structures. Although no specific data exists for this compound, the study of polymorphism in structurally related molecules provides a framework for understanding the potential structural diversity of this compound.

Computational and Quantum Chemical Investigations of 2,5 Dichloro 4 Nitro 1,3 Benzothiazole

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 2,5-dichloro-4-nitro-1,3-benzothiazole, DFT calculations would provide valuable insights into its stability, reactivity, and other fundamental chemical properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Frequency calculations are typically performed after optimization to confirm that the obtained structure is a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. An MEP analysis of this compound would identify the likely sites for chemical reactions. scirp.org

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to quantify the chemical reactivity of a molecule. Key global descriptors include chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a general measure of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atoms or sites within the molecule. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the properties of molecules in their electronically excited states. rsc.org This is particularly important for understanding a molecule's interaction with light, such as its color and photochemical behavior.

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light at specific wavelengths. These calculations provide information on the excitation energies, oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each transition. For this compound, TD-DFT would allow for the simulation of its UV-Vis absorption spectrum and provide insights into the nature of its electronic excitations. nih.gov

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. Such a study for this compound would involve quantum chemical calculations, typically using Density Functional Theory (DFT), to determine the energies of these orbitals and the resulting energy gap (ΔE). mdpi.comasianpubs.org This energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For related benzothiazole (B30560) derivatives, studies have shown that electron-withdrawing groups, such as the nitro group (–NO2), and halogens, like chlorine (–Cl), significantly influence the HOMO and LUMO energy levels, generally lowering them and affecting the energy gap. nih.govresearchgate.net However, without specific calculations for the this compound isomer, any discussion on the precise energy values, orbital distribution, and the combined electronic effect of the two chlorine atoms and the nitro group at their specific positions would be speculative.

A representative data table for such an analysis would look like this, but the values are currently unavailable:

| Computational Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Theoretical Vibrational Analysis and Comparison with Experimental Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. This process involves optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP/6-311G(d,p)) and calculating its vibrational frequencies. researchgate.netmdpi.com These calculated frequencies are then often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental data. researchgate.netdoi.org This comparison helps in the definitive assignment of vibrational modes to specific molecular motions, such as C-Cl stretches, symmetric and asymmetric stretching of the NO2 group, and vibrations of the benzothiazole ring system. mdpi.com For various substituted benzothiazoles, such correlative studies have been successfully performed. researchgate.net However, for this compound, neither the experimental spectra nor the corresponding theoretical calculations are available in published research, making a comparative analysis impossible.

A table comparing theoretical and experimental vibrational frequencies would be structured as follows, but remains unpopulated:

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| ν(C-Cl) | Data not available | Data not available |

| νas(NO₂) | Data not available | Data not available |

| νs(NO₂) | Data not available | Data not available |

| Benzothiazole ring modes | Data not available | Data not available |

Solvation Effects in Computational Modeling

The properties and behavior of a molecule can change significantly in a solvent compared to the gas phase. Computational models account for these changes using methods like the Polarizable Continuum Model (PCM). researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. Studies on related molecules have shown that solvent polarity can affect geometric parameters, HOMO-LUMO energy gaps, and simulated UV-Vis spectra. researchgate.netmaterialsciencejournal.org For this compound, an investigation into solvation effects would provide insight into its behavior in different chemical environments, but no such studies have been published.

Advanced Theoretical Approaches for Complex Molecular Systems

For more complex molecular systems or to achieve higher accuracy, computational chemists employ advanced theoretical approaches. These can include using higher-level basis sets in DFT calculations (e.g., 6-311++G(d,p)), employing different functionals (like M06-2X), or using post-Hartree-Fock methods. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), while Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution and intramolecular interactions. researchgate.netresearchgate.net While these methods are routinely applied to novel heterocyclic compounds, their application to this compound has not been documented in the scientific literature.

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro 4 Nitro 1,3 Benzothiazole

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

The 2,5-dichloro-4-nitro-1,3-benzothiazole scaffold is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The cumulative electron-withdrawing effects of the two chlorine atoms and, most significantly, the nitro group, substantially reduce the electron density of the aromatic ring system. This electronic deficit makes the carbon atoms attached to the chlorine atoms electrophilic and thus prime targets for attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. rsc.org In the first, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (a chloride ion in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

While specific kinetic studies for this compound are not extensively documented in publicly available literature, the kinetics of SNAr reactions on analogous nitro-activated chloroaromatic compounds have been thoroughly investigated. researchgate.netresearchgate.net For most SNAr reactions involving good leaving groups like chloride, the formation of the Meisenheimer complex (the nucleophilic attack) is the rate-determining step. researchgate.netresearchgate.net

The reaction rate is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity. rsc.org

Leaving Group: The nature of the leaving group is important; however, in this case, both potential leaving groups are identical (chloride).

Brønsted-type plot analysis, which correlates the reaction rate with the basicity of the nucleophile, is a common tool used to elucidate the mechanism and the rate-determining step in these reactions. researchgate.net

The substituents on the ring play a critical role in both activating the substrate and directing the regioselectivity of the nucleophilic attack. Electron-withdrawing groups, particularly nitro groups, are powerful activators for the SNAr mechanism, especially when positioned ortho or para to the leaving group. This is due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, there are two potential sites for substitution: the chlorine at C-2 and the chlorine at C-5.

C-5 Position: The chlorine atom at the C-5 position is para to the strongly activating nitro group at C-4. This para-relationship allows for direct delocalization of the negative charge of the intermediate onto the nitro group, leading to a highly stabilized Meisenheimer complex. This makes the C-5 chlorine exceptionally labile and the primary site for nucleophilic attack.

C-2 Position: The chlorine atom at the C-2 position of the thiazole (B1198619) ring is also susceptible to nucleophilic attack due to the inherent electron-deficient nature of this position in the benzothiazole (B30560) system. However, it lacks the direct ortho or para activation from the nitro group.

Therefore, reactions with one equivalent of a nucleophile are expected to show high regioselectivity, with substitution occurring predominantly at the C-5 position. Substitution of the C-2 chlorine would likely require harsher conditions or a second, more forceful substitution step.

| Position | Activating Group | Relationship to Leaving Group | Predicted Reactivity | Rationale |

| C-5 Chlorine | 4-Nitro group | Para | High | Strong resonance stabilization of the Meisenheimer intermediate by the para-nitro group. stackexchange.com |

| C-2 Chlorine | Thiazole ring nitrogen | N/A | Moderate | Inherent electrophilicity of the C-2 position in benzothiazoles. |

Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. The benzothiazole ring system is inherently electron-deficient and generally less reactive towards electrophiles than benzene (B151609). The reactivity of this compound towards EAS is drastically reduced due to the presence of three powerful electron-withdrawing, deactivating groups: two chloro groups and one nitro group. libretexts.orgmasterorganicchemistry.com

These groups deactivate the ring by inductively withdrawing electron density, making it less nucleophilic and thus less attractive to an incoming electrophile. masterorganicchemistry.com Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required to initiate any electrophilic substitution, and such conditions might lead to decomposition of the molecule.

Should a reaction occur, the regiochemical outcome would be governed by the directing effects of the existing substituents.

Chloro groups: Ortho, para-directors (but deactivating).

Nitro group: Meta-director (and strongly deactivating).

Reduction and Oxidation Pathways of the Nitro and Benzothiazole Moieties

The nitro group is readily susceptible to reduction by a variety of reagents, providing a key pathway for functionalization. The reduction can proceed to different oxidation states depending on the reagents and conditions used.

Reduction to Amine: This is the most common transformation. The resulting 4-amino-2,5-dichloro-1,3-benzothiazole is a versatile intermediate for further synthesis.

Partial Reduction: Under specific conditions, partial reduction to the corresponding nitroso or hydroxylamine (B1172632) derivatives can be achieved.

Under certain catalytic hydrogenation conditions (e.g., using Pd/C), hydrodehalogenation (reduction of the C-Cl bonds) can occur as a competing side reaction, although the nitro group is typically reduced preferentially.

| Reagent/Condition | Primary Product | Notes |

| Sn/HCl or Fe/HCl | 4-Amino-2,5-dichloro-1,3-benzothiazole | Classical, robust method for nitro group reduction. |

| H₂/Pd/C | 4-Amino-2,5-dichloro-1,3-benzothiazole | Catalytic hydrogenation; can sometimes lead to hydrodehalogenation. |

| NaBH₄/Catalyst | 4-Amino-2,5-dichloro-1,3-benzothiazole | Milder conditions may offer better chemoselectivity. |

| Zn/NH₄Cl | 4-Hydroxylamino-2,5-dichloro-1,3-benzothiazole | Neutral conditions can favor the formation of the hydroxylamine. |

Conversely, the electron-deficient and highly substituted benzothiazole ring is generally resistant to oxidation. Strong oxidizing agents under harsh conditions might lead to the degradation of the molecule rather than selective oxidation of the sulfur or nitrogen atoms.

Exploration of Ring-Opening and Rearrangement Reactions

While stable under many conditions, the benzothiazole ring system can undergo ring-opening reactions under specific circumstances.

Oxidative Ring-Opening: Treatment with certain oxidizing agents, such as magnesium monoperoxyphthalate (MMPP) in alcohol, has been shown to cause an oxidative ring-opening of benzothiazoles to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net This pathway involves the opening of the thiazole ring followed by oxidation of the sulfur moiety.

Nucleophilic Ring-Opening: Reaction with very strong nucleophiles or bases can potentially lead to the cleavage of the thiazole ring. For instance, some nitrobenzothiazoles have been observed to react with methoxide (B1231860) ions to form an adduct that leads to ring-opened products. rsc.org

Rearrangement reactions for this specific scaffold are not well-documented. However, related heterocyclic systems can undergo various rearrangements. For example, the introduction of specific functional groups via the pathways described above could potentially set the stage for intramolecular reactions. For instance, if the nitro group is reduced and a suitable side chain is introduced at the C-5 position, intramolecular cyclizations or rearrangements could be envisioned. Rearrangements involving nitro groups participating in cyclization have also been reported in other systems, but would depend on the specific reactants and conditions. mdpi.com

Derivatization Strategies for Functionalization and Analogue Synthesis

The reactivity patterns of this compound provide two primary handles for derivatization and the synthesis of analogues, a common strategy in medicinal chemistry and materials science. mdpi.comnih.govrsc.org

SNAr at C-5: The high reactivity of the C-5 chlorine towards nucleophilic displacement is the most straightforward derivatization strategy. A wide array of nucleophiles can be employed to generate a library of 5-substituted-2-chloro-4-nitro-1,3-benzothiazoles.

O-Nucleophiles: Alkoxides (RONa), phenoxides (ArONa)

N-Nucleophiles: Primary and secondary amines (RNH₂, R₂NH), anilines, hydrazines

S-Nucleophiles: Thiolates (RSNa), thiophenoxides (ArSNa)

Reduction of the Nitro Group: The selective reduction of the 4-nitro group to a 4-amino group provides a second key point for functionalization. The resulting amine can undergo a multitude of reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Formation of secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various groups (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

A powerful synthetic approach involves a combination of these strategies. For example, a nucleophile can be introduced at C-5 via an SNAr reaction, followed by the reduction of the nitro group, and subsequent derivatization of the newly formed amine. This sequential approach allows for the systematic synthesis of a diverse range of complex benzothiazole derivatives. nih.gov

Structure Property Relationships and Functional Applications of 2,5 Dichloro 4 Nitro 1,3 Benzothiazole Derivatives

Design Principles for Modulating Electronic Properties

The electronic properties of 2,5-dichloro-4-nitro-1,3-benzothiazole derivatives can be precisely controlled through systematic structural modifications. A key design principle involves the strategic incorporation of electron-donating and electron-withdrawing groups to manipulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The inherent electron-accepting nature of the benzothiazole (B30560) core, amplified by the nitro group, can be balanced by introducing various electron-donating moieties. This donor-acceptor architecture facilitates intramolecular charge transfer (ICT), a fundamental process that governs the material's optical and electronic behavior. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting how different substituents will affect the electronic structure. mdpi.com For instance, the addition of a nitro group has been shown to lower both HOMO and LUMO energy levels, thereby reducing the energy gap and influencing charge transport and optoelectronic properties. nih.gov The position and nature of these substituents are critical; for example, altering the conjugation length of the π-system by introducing different linking groups can further tune the electronic and photophysical properties. rsc.org These design strategies allow for the creation of materials with specific energy gaps, charge carrier mobilities, and absorption/emission spectra, tailored for particular applications. nih.gov

Structure-Nonlinear Optical (NLO) Property Correlations

The unique electronic structure of this compound derivatives makes them highly promising for nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them and are essential for technologies like optical switching and frequency conversion.

The NLO response of a molecule is quantified by its hyperpolarizability values, specifically the first (β) and second (γ) hyperpolarizabilities. Computational studies, often employing DFT, are crucial for predicting these values. mdpi.com For benzothiazole derivatives, calculations have shown that the presence of strong electron-donating and electron-withdrawing groups significantly enhances the hyperpolarizability. rsc.org Experimental techniques are then used to validate these theoretical predictions, confirming the potential of these materials for NLO applications. The polarizability and hyperpolarizability values can indicate a molecule's potential as an NLO agent. mdpi.com

The magnitude of the NLO response in these derivatives is strongly correlated with their molecular architecture. A key factor is the establishment of a potent donor-acceptor (D-A) system. acs.org The this compound core acts as a strong electron acceptor. When coupled with a suitable electron donor through a π-conjugated bridge, a significant intramolecular charge transfer is induced upon excitation, leading to a large NLO response. nih.govacs.org

The length and nature of the π-conjugated bridge connecting the donor and acceptor moieties also play a critical role. acs.org Increasing the conjugation length generally leads to a more delocalized electronic system, which can enhance the hyperpolarizability. The specific arrangement of donor and acceptor groups, such as in D-π-A-π-D configurations, has been shown to produce large two-photon absorption cross-sections, a desirable property for various NLO applications. acs.org

The tunable electronic and NLO properties of this compound derivatives position them as strong candidates for applications in photonics and optoelectronics. Their ability to manipulate light makes them suitable for use in optical switches, modulators, and frequency converters. researchgate.net Furthermore, their charge transport properties, which can be modulated through chemical design, open up possibilities for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net The development of benzothiazole-based materials with strong solid-state emission is particularly relevant for creating efficient single-component LEDs. rsc.org

Coordination Chemistry: this compound as a Ligand

The nitrogen and sulfur atoms within the benzothiazole ring of this compound provide excellent coordination sites, enabling it to act as a versatile ligand in coordination chemistry. The formation of metal complexes can further enhance or modify the intrinsic properties of the benzothiazole derivative.

A variety of metal complexes incorporating benzothiazole-based ligands have been successfully synthesized and characterized. uobaghdad.edu.iqbiointerfaceresearch.comnih.govpnrjournal.com These complexes are typically prepared by reacting the benzothiazole derivative with a metal salt in a suitable solvent. uobaghdad.edu.iqpnrjournal.com The resulting complexes are then characterized using a range of analytical techniques, including FT-IR, NMR spectroscopy, and X-ray crystallography, to determine their structure and bonding. uobaghdad.edu.iqresearchgate.net

The coordination can occur through the nitrogen atom of the thiazole (B1198619) ring or through other functional groups attached to the benzothiazole core. researchgate.net For example, Schiff base derivatives of benzothiazoles are commonly used to create multidentate ligands that can form stable complexes with various transition metals. uobaghdad.edu.iqpnrjournal.comresearchgate.net The geometry of the resulting metal complex, which can range from octahedral to square planar, is influenced by the metal ion and the specific benzothiazole ligand used. biointerfaceresearch.compnrjournal.com

The table below presents a selection of synthesized metal complexes with benzothiazole-based ligands, highlighting the diversity of metals and ligand structures that have been explored.

| Metal Ion | Ligand Type | Coordination | Reference |

| Al(III), Ni(II), K(I) | Schiff base derivatives | Heteroleptic chelates | uobaghdad.edu.iq |

| Ru(II), Os(II) | 2-phenylbenzothiazole derivatives | Organometallic complexes | frontiersin.org |

| Co(III), Ru(III) | Imine base | Octahedral geometry | biointerfaceresearch.com |

| Various Transition Metals | Benzothiazole aniline-conjugated Schiff base | Synergistic cytotoxicity | nih.gov |

| Co(II), Ni(II), Cu(II) | Schiff base ligand | Paramagnetic, octahedral geometry | pnrjournal.com |

This table is interactive and can be sorted by clicking on the column headers.

Coordination Modes and Spectroscopic Signatures of Complexation

The coordination chemistry of this compound is anticipated to be dictated by the Lewis basicity of the nitrogen atoms in the thiadiazole ring and potentially the oxygen atoms of the nitro group. The presence of strongly electron-withdrawing chloro and nitro groups on the benzene (B151609) ring is expected to reduce the electron density on the heterocyclic system, thereby influencing its coordination affinity and the stability of the resulting metal complexes.

Studies on analogous compounds, such as 4-Amino-2,1,3-benzothiadiazole, have shown that coordination to metal centers can occur through various sites. For instance, in a complex with zinc chloride (ZnCl₂), 4-Amino-2,1,3-benzothiadiazole coordinates to the zinc ion exclusively through the nitrogen atom of its amino group, rather than the nitrogen atoms of the thiadiazole ring. researchgate.netrsc.org This reveals a nuanced coordination behavior that is highly dependent on the nature and position of the substituents.

For this compound, which lacks an exocyclic amino group, coordination is more likely to occur through one of the nitrogen atoms of the 1,3-benzothiazole ring. The specific coordination mode would be influenced by steric hindrance from the adjacent chloro and nitro groups.

The formation of metal complexes with this compound derivatives would be expected to produce distinct spectroscopic signatures. Upon complexation, significant shifts in the absorption bands of the UV-Vis spectrum are anticipated. Research on a novel N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine ligand and its zinc(II) and copper(I) complexes has demonstrated that coordination can lead to a bathochromic (red) shift of absorption bands. nih.gov For example, the deprotonated ligand in a zinc complex exhibited a long-wavelength absorption band at 600 nm, which was attributed to the altered electronic structure upon coordination. nih.gov Similarly, infrared (IR) spectroscopy would be a valuable tool for identifying coordination, as changes in the vibrational frequencies of the C=N and N-O bonds would be expected upon metal binding. In studies of metal complexes with new azo-dyes derived from thiazole and imidazole, shifts in the C=N stretching frequency to lower wavenumbers were observed upon complexation, indicating coordination through the nitrogen atom. qu.edu.iqresearchgate.net

| Complex | Metal Center | Coordination Site | Key Spectroscopic Observations |

| Bis(4-Amino-2,1,3-benzothiadiazole)zinc(II) chloride | Zn(II) | Amino group nitrogen | Dissociates in solution (¹H NMR data). researchgate.netrsc.org |

| [Zn₂L₂] (L = deprotonated phosphanediamine ligand) | Zn(II) | Deprotonated ligand | Bathochromic shift in UV-Vis spectrum (λ_max at 600 nm). nih.gov |

| Co(II), Cu(II), Cd(II), Hg(II) complexes with azo-dye ligand | Co(II), Cu(II), Cd(II), Hg(II) | Imidazole ring nitrogen | Shift of C=N stretching frequency to lower wavenumbers in IR spectrum. qu.edu.iqresearchgate.net |

Theoretical Modeling of Metal-Ligand Interactions

Theoretical modeling, particularly using Density Functional Theory (DFT), provides deep insights into the nature of metal-ligand interactions, electronic structure, and the stability of complexes involving benzothiadiazole derivatives. mdpi.comnih.gov For this compound, DFT calculations would be instrumental in predicting the preferred coordination sites, bond energies, and the effect of the electron-withdrawing substituents on the electronic properties of the resulting metal complexes.

Computational studies on related systems have successfully elucidated these aspects. For instance, DFT and Quantum Theory of Atoms in Molecules (QTAIM) calculations performed on a co-crystal of 4-Amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole (B1293627) predicted a small charge transfer of approximately 0.02e from the amino-substituted to the nitro-substituted molecule. researchgate.netrsc.org This finding highlights the potential for charge-transfer interactions in systems containing both electron-donating and electron-withdrawing groups.

In the context of metal-ligand interactions with this compound, theoretical modeling could be employed to:

Determine the most stable geometry of the metal complex, identifying the coordinating atoms and predicting bond lengths and angles.

Analyze the electronic structure through methods like Natural Bond Orbital (NBO) analysis to understand the charge distribution and the nature of the coordinate bond (e.g., covalent vs. electrostatic character). nih.gov

Calculate the metal-ligand bond dissociation enthalpies , providing a quantitative measure of the stability of the complex. researchgate.net

Simulate spectroscopic properties (e.g., UV-Vis and IR spectra) to aid in the interpretation of experimental data.

For a hypothetical complex of this compound, the strong inductive and mesomeric effects of the chloro and nitro groups would be expected to significantly polarize the metal-ligand bond and influence the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn would affect the spectroscopic and electronic properties of the complex.

| System Studied | Theoretical Method | Key Findings |

| Co-crystal of 4-Amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole | DFT (B97-D3), QTAIM | Prediction of a small charge transfer (0.02e); characterization of a weakly bonded charge-transfer complex. researchgate.netrsc.org |

| Various substituted benzothiazole derivatives | DFT (B3LYP/6-311G) | Analysis of HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution. mdpi.com |

| Transition metal complexes of hydrazide derivatives | DFT (B3LYP/6-311G) | Optimization of complex structures, calculation of vibrational frequencies, and NBO analysis of hydrogen bonds. nih.gov |

Exploration of Other Advanced Material Applications (e.g., Dyes, Sensors)

The inherent electronic and photophysical properties of the benzothiadiazole core, which can be finely tuned by substituents, make its derivatives promising candidates for various advanced material applications, including dyes and chemical sensors.

Applications as Dyes:

The 1,3-benzothiazole and related 1,3,4-thiadiazole (B1197879) moieties are well-established chromophores used in the synthesis of azo dyes. researchgate.netnih.gov The synthesis typically involves the diazotization of an amino-substituted benzothiazole followed by coupling with a suitable aromatic compound. While this compound itself is not an amino derivative, it could potentially be chemically modified (e.g., reduction of the nitro group to an amino group) to serve as a precursor for dye synthesis. The resulting dyes would be expected to exhibit deep colors due to the extended π-conjugation and the presence of strong electron-withdrawing groups, which can enhance the intramolecular charge transfer characteristics of the dye molecule.

Applications as Sensors:

The benzothiadiazole framework is a versatile building block for fluorescent chemical sensors, particularly for the detection of metal ions. rsc.org The sensing mechanism often relies on the interaction of the analyte with the benzothiadiazole derivative, leading to a change in its fluorescence properties (e.g., quenching or enhancement).

For instance, metal-organic frameworks (MOFs) incorporating benzothiadiazole-based ligands have been developed as highly selective and sensitive fluorescent sensors for trivalent metal ions such as Al³⁺, Cr³⁺, and Fe³⁺. rsc.org Another example is a europium-based MOF with a benzothiadiazole ligand that functions as a turn-on luminescent sensor for Al³⁺ and Ga³⁺. acs.orgbohrium.comnih.gov

Furthermore, a nitro-substituted benzothiadiazole derivative, 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] rsc.orgacs.orgnih.govthiadiazole, has been successfully utilized as a fluorescent probe for labeling hypoxic tumor cells. nih.gov The fluorescence of this molecule is initially quenched by the nitro groups. Under hypoxic conditions, the nitro groups are reduced to amino groups by nitroreductase enzymes in the cells, leading to the emission of strong red fluorescence. nih.gov This "turn-on" mechanism suggests that this compound, with its nitro functionality, could also be explored for the development of similar hypoxia-activated fluorescent probes. The chloro substituents would likely modulate the reduction potential and photophysical properties of such a probe.

| Compound/Material | Application | Target Analyte/Condition | Sensing Mechanism |

| Zinc-based MOF with 4,7-bi(1H-imidazol-1-yl)benzo- rsc.orgacs.orgbohrium.comthiadiazole ligand | Fluorescent Sensor | Al³⁺, Cr³⁺, Fe³⁺ | Fluorescence quenching ("turn-off"). rsc.org |

| Europium-based MOF with 4,4'-(benzo[c] rsc.orgacs.orgnih.govthiadiazole-4,7-diyl)dibenzoic acid ligand | Fluorescent Sensor | Al³⁺, Ga³⁺ | Fluorescence enhancement ("turn-on"). acs.orgbohrium.comnih.gov |

| 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] rsc.orgacs.orgnih.govthiadiazole | Fluorescent Probe | Hypoxic tumor cells | Reduction of nitro groups to fluorescent amino groups. nih.gov |

Conclusion and Future Research Perspectives

Consolidated Understanding of 2,5-dichloro-4-nitro-1,3-benzothiazole Chemical Profile

This compound is a polyfunctionalized heterocyclic compound defined by its stable benzothiazole (B30560) core and reactive chloro and nitro substituents. Its electron-deficient aromatic ring makes it a prime substrate for nucleophilic aromatic substitution, positioning it as a versatile intermediate for creating a diverse range of 2- and 5-substituted benzothiazole derivatives. While fundamental physicochemical data is available, a comprehensive experimental characterization remains to be fully documented in public literature.

Identification of Persistent Challenges and Unexplored Research Avenues

A significant challenge is the lack of extensive, publicly accessible research focused specifically on this molecule. Much of the understanding of its reactivity is inferred from related compounds rather than direct studies. Unexplored avenues include a systematic investigation of its reactivity with a broad panel of nucleophiles, the exploration of its coordination chemistry with metal centers, and a thorough evaluation of its photophysical properties. Furthermore, its potential biological activities are largely uninvestigated.

Strategic Directions for Future Studies on Polyhalogenated Nitrobenzothiazoles

Future research should strategically focus on several key areas. First, the development and optimization of high-yield, scalable synthetic routes are crucial for making this and related compounds more accessible. numberanalytics.com Second, comprehensive reactivity studies, including kinetic and mechanistic investigations of nucleophilic substitution reactions, would provide a deeper understanding of its chemical behavior. rsc.org Third, computational modeling can be employed to predict reaction outcomes and guide the rational design of new derivatives with desired electronic or biological properties. mdpi.com Finally, screening these compounds for applications in materials science, such as in the development of dyes, polymers, or electronic materials, could uncover novel uses. numberanalytics.comwikipedia.org

Broader Implications for Heterocyclic Chemistry and Materials Science

The study of molecules like this compound contributes to the broader field of heterocyclic chemistry by expanding the toolkit of available building blocks for synthesis. rsc.orgmdpi.com Advances in understanding the structure-property relationships of polyfunctionalized heterocycles have significant implications for materials science, where precise tuning of electronic and optical properties is essential for creating new functional materials for electronics and photonics. numberanalytics.comwikipedia.org Moreover, the exploration of such scaffolds continues to be a vital component of drug discovery, where the unique three-dimensional arrangements and electronic profiles of heterocyclic compounds are leveraged to design novel therapeutic agents. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-4-nitro-1,3-benzothiazole, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nitration and halogenation steps. For example, nitro groups can be introduced via electrophilic substitution using nitric acid in sulfuric acid, followed by chlorination with reagents like POCl₃ or Cl₂ gas. A reflux setup (e.g., 18 hours in DMSO or ethanol) is often employed for intermediate purification . Key factors include temperature control (e.g., 0°C for diazotization in azide formation) and stoichiometric ratios of reagents to minimize side reactions .

Q. How can the purity and structural identity of this compound be verified experimentally?

- Melting Point (m.p.): Compare observed m.p. with literature values (e.g., 94–95°C for analogous dichlorobenzothiazoles) .

- Spectroscopy: Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to identify nitro (–NO₂) and C–Cl stretches.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₂Cl₂N₂O₂S: theoretical MW 249.93).

- Elemental Analysis: Ensure C, H, N, S, and Cl percentages match theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of toxic vapors.

- Storage: Keep in airtight containers at –20°C for long-term stability .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles and confirms nitro group orientation. For example, SHELXTL software can model thermal displacement parameters and detect crystallographic disorder . High-resolution data (e.g., <1.0 Å) are critical for distinguishing between isomeric forms or polymorphs .

Q. What strategies mitigate conflicting spectroscopic data when characterizing reactive intermediates in the synthesis of this compound?

- In-situ Monitoring: Use real-time techniques like ReactIR to track nitro group formation.

- Isolation of Intermediates: Purify intermediates (e.g., via column chromatography) before characterization.

- Cross-Validation: Combine NMR, HPLC, and X-ray data to resolve discrepancies in substituent positioning .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers. For example, the nitro group’s –M effect directs nucleophiles to the para position relative to chlorine. Solvent effects (e.g., DMSO polarity) can be modeled using COSMO-RS .

Q. What experimental designs are effective for evaluating the bioactivity of this compound against resistant microbial strains?

- Microplate Assays: Test minimum inhibitory concentrations (MIC) using serial dilutions in 96-well plates.

- Time-Kill Studies: Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects.

- Synergy Testing: Combine with commercial antibiotics (e.g., β-lactams) to identify potentiation effects .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₂Cl₂N₂O₂S | |

| Molecular Weight | 249.93 g/mol | |

| Melting Point | 94–95°C (analogous compound) | |

| Density | ~1.56 g/cm³ (predicted) | |

| Solubility | Insoluble in water; soluble in DMSO |

Q. Table 2: Example Reaction Conditions for Nitro Functionalization

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4 hr | 65% | |

| Chlorination | POCl₃, reflux, 18 hr | 70–80% | |

| Purification | Recrystallization (ethanol/water) | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。